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Samarium;sulfuric acid;octahydrate

Cat. No.: B8058058
M. Wt: 739.1 g/mol
InChI Key: OUTZZELSQJQKST-UHFFFAOYSA-N
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Description

Significance of Rare Earth Sulfates in Contemporary Inorganic Chemistry

Rare earth sulfates are a significant class of inorganic compounds that garner considerable interest in modern chemical research. numberanalytics.com These compounds, formed from a rare earth metal and sulfuric acid, have the general formula RE₂(SO₄)₃·nH₂O. alfa-chemistry.com Their importance stems from the unique properties imparted by the lanthanide elements, which are characterized by their partially filled 4f electron orbitals. bohrium.com This electronic configuration is responsible for the distinctive magnetic and luminescent properties of rare earth compounds. bohrium.com

The sulfate (B86663) ions play a critical role in defining the crystal structure and are typically soluble in water, a property that is useful for various applications, including water treatment. americanelements.com The solubility of rare earth sulfates, however, tends to decrease as temperature increases. alfa-chemistry.com These compounds serve as crucial precursors for the synthesis of other advanced materials and are pivotal in forming rare earth sulfate double salts. alfa-chemistry.comchemimpex.com The study of rare earth sulfates provides deep insights into periodic trends and the nuanced chemical behaviors of the lanthanide series. wikipedia.org

Overview of Samarium(III) Chemistry and its Role in Lanthanide Science

Samarium (Sm) is a rare earth element with the atomic number 62. wikipedia.org As a typical member of the lanthanide series, its most common oxidation state is +3. wikipedia.org The chemistry of Samarium(III) is central to its role in lanthanide science, readily forming salts such as sulfates, acetates, and nitrates. wikipedia.orgontosight.ai Samarium(III) compounds are often paramagnetic. wikipedia.org

A distinguishing feature of samarium is its ability to also exist in a +2 oxidation state, which is less common among lanthanides. wikipedia.org This dual valency makes samarium compounds valuable in catalytic processes. ontosight.ai Solutions of Sm(III) ions, such as those formed when samarium dissolves in sulfuric acid, typically exhibit a yellow to pale green color. wikipedia.org The study of samarium and its compounds is integral to understanding the broader principles of lanthanide chemistry, including their extraction and separation from minerals like monazite (B576339) and bastnaesite. rsc.org

Scope and Objectives of Academic Inquiry into Samarium(III) Sulfate Octahydrate

Academic and industrial research into Samarium(III) sulfate octahydrate, Sm₂(SO₄)₃·8H₂O, is multifaceted. A primary objective is to use it as a precursor for creating other samarium-based materials, including those used in catalysts and electronic devices. chemimpex.com Its high solubility in water makes it an excellent source of samarium ions for chemical synthesis. chemimpex.com

Investigations focus on its physical and chemical properties to enable its use in specialized applications. For instance, it is incorporated into glass and ceramic formulations to create unique optical properties. chemimpex.com A significant area of research is its thermal decomposition, as the process yields intermediate compounds like anhydrous samarium sulfate and eventually samarium oxysulfate and samarium oxide. researchgate.netiaea.orgosti.gov This controlled decomposition is crucial for synthesizing materials with specific phases and characteristics for use in fields ranging from catalysis to nuclear applications. heegermaterials.com

Detailed Research Findings

Physical and Chemical Properties of Samarium(III) Sulfate Octahydrate

Samarium(III) sulfate octahydrate presents as a light yellow or pale yellow crystalline powder. chemimpex.comaemree.com It is moderately soluble in water. americanelements.com

PropertyValueSource(s)
Chemical Formula Sm₂(SO₄)₃·8H₂O chemimpex.comottokemi.com
Molar Mass 733.03 g/mol chemimpex.comottokemi.com
Appearance Light yellow crystalline powder chemimpex.comstrem.com
Density 2.93 g/cm³ chemimpex.comheegermaterials.com
Water Solubility Sparingly soluble

Thermal Decomposition Data

The thermal decomposition of Samarium(III) sulfate octahydrate is a multi-stage process. Initially, it undergoes dehydration, losing its water molecules. Upon further heating, the resulting anhydrous sulfate decomposes to form an oxysulfate, and ultimately, the corresponding oxide at very high temperatures. researchgate.netiaea.orgosti.gov The decomposition to an oxide initiates at lower temperatures when conducted under vacuum compared to atmospheric pressure. iaea.orgosti.gov

Temperature Range (°C)Decomposition StageResulting CompoundSource(s)
~450 °CLoss of all water moleculesAnhydrous Samarium(III) Sulfate (Sm₂(SO₄)₃) heegermaterials.com
850-950 °CLoss of SO₃Samarium(III) Oxysulfate (RE₂O₂SO₄) alfa-chemistry.com
~1000 °CFinal DecompositionSamarium Oxide

Compound Nomenclature

Structure

2D Structure

Chemical Structure Depiction
molecular formula H22O20S3Sm2 B8058058 Samarium;sulfuric acid;octahydrate

Properties

IUPAC Name

samarium;sulfuric acid;octahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTZZELSQJQKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H22O20S3Sm2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Growth Methodologies of Samarium Iii Sulfate Octahydrate

Conventional Aqueous Crystallization Techniques

The most common and straightforward method for producing Samarium(III) sulfate (B86663) octahydrate involves its crystallization from an aqueous solution. heegermaterials.com This technique is widely used due to its relative simplicity and scalability.

The reaction between samarium oxide (Sm₂O₃) and sulfuric acid (H₂SO₄) is a primary route for the synthesis of Samarium(III) sulfate octahydrate. heegermaterials.comontosight.ai In this process, samarium oxide is dissolved in a sulfuric acid solution, leading to the formation of samarium sulfate. The reaction proceeds as follows:

Sm₂O₃ + 3H₂SO₄ + 5H₂O → Sm₂(SO₄)₃·8H₂O vulcanchem.com

The resulting solution is then typically concentrated by slow evaporation to induce crystallization of the octahydrate form. vulcanchem.com The control of reaction conditions, such as temperature and the concentration of the sulfuric acid, is critical in this process. The reaction is exothermic and often requires controlled heating, typically in the range of 60–80°C, to ensure complete dissolution of the samarium oxide. vulcanchem.com

The yield and purity of the resulting Samarium(III) sulfate octahydrate crystals are highly dependent on the precise control of several crystallization parameters. These include temperature, pH, and the concentration of reactants.

The temperature of the solution during crystallization plays a significant role. Generally, lower temperatures favor the formation of the octahydrate form. The solubility of samarium sulfate in water is also temperature-dependent, which influences the supersaturation of the solution and, consequently, the nucleation and growth of the crystals.

The pH of the solution is another critical factor. While direct quantitative data on the optimal pH for Samarium(III) sulfate octahydrate crystallization is limited in publicly available literature, studies on the precipitation of samarium from solutions indicate that pH control is essential for selective precipitation and to avoid the co-precipitation of impurities.

The concentration of sulfuric acid also impacts the final product. An excess of sulfuric acid can increase the solubility of the samarium sulfate, potentially reducing the yield, while an insufficient amount may lead to incomplete reaction of the samarium oxide. The careful adjustment of the acid concentration is therefore necessary to optimize the crystallization process.

Interactive Table: Influence of Crystallization Parameters on Samarium Sulfate Precipitation (General Trends)

ParameterEffect on Precipitation EfficiencyNotes
Temperature Higher temperatures can increase reaction rates but may affect the hydration state of the final product.Optimal temperature balances reaction kinetics and desired product formation.
pH Affects the solubility and speciation of samarium ions in solution, influencing precipitation.Precise pH control is crucial for selective precipitation and high purity.
Reactant Concentration The molar ratio of samarium precursor to sulfate source is key to maximizing yield.Stoichiometric control prevents the presence of unreacted starting materials.

Hydrothermal Synthesis Approaches for Enhanced Crystallinity

Hydrothermal synthesis is a powerful technique for producing highly crystalline materials. This method involves carrying out the crystallization process in a sealed vessel, known as an autoclave, under elevated temperature and pressure. researchgate.net For lanthanide sulfates, hydrothermal methods can lead to the formation of novel crystal structures and materials with enhanced properties. researchgate.net

The application of high-pressure and high-temperature conditions in an autoclave can significantly influence the crystallization of Samarium(III) sulfate octahydrate. While specific parameters for the direct hydrothermal synthesis of Sm₂(SO₄)₃·8H₂O are not extensively detailed in available research, studies on related rare earth sulfates suggest that these conditions promote the formation of well-defined, highly crystalline products. geoscienceworld.org The increased pressure and temperature enhance the solubility of the reactants, facilitating homogeneous nucleation and subsequent crystal growth. This can result in larger and more perfect crystals compared to conventional aqueous methods. Research on the hydrothermal transport of rare earth elements indicates that sulfate-rich hydrothermal fluids can carry significant amounts of these elements at elevated temperatures and pressures. geoscienceworld.org

The kinetics of the hydrothermal synthesis of lanthanide sulfates are complex and influenced by factors such as temperature, pressure, and the concentration of precursors. mdpi.com The reaction rate typically increases with temperature, leading to faster crystal formation. The concentration of the samarium precursor and the sulfate source within the autoclave directly affects the supersaturation of the solution, which is a driving force for crystallization. By carefully controlling these parameters, the size, morphology, and crystallinity of the resulting Samarium(III) sulfate octahydrate can be tailored. For instance, in the hydrothermal synthesis of other samarium compounds, the precursor concentration has been shown to be a critical parameter in controlling the final product characteristics.

Precursor-Based Synthesis Pathways

In addition to the direct reaction of samarium oxide with sulfuric acid, Samarium(III) sulfate octahydrate can be synthesized using other samarium compounds as precursors.

One such pathway involves the use of samarium carbonate (Sm₂(CO₃)₃) . This method involves reacting samarium carbonate with sulfuric acid, which produces samarium sulfate, water, and carbon dioxide gas. vulcanchem.com The reaction is as follows:

Sm₂(CO₃)₃ + 3H₂SO₄ + 5H₂O → Sm₂(SO₄)₃·8H₂O + 3CO₂

This method can be advantageous as samarium carbonate is often readily available and the reaction can proceed under mild conditions.

Another potential precursor is samarium oxalate (B1200264) (Sm₂(C₂O₄)₃) . While samarium oxalate is more commonly used as a precursor for samarium oxide through thermal decomposition, it can also be converted to samarium sulfate. wikipedia.org This would typically involve a two-step process where the oxalate is first decomposed to the oxide, which is then reacted with sulfuric acid as described in the conventional method. Direct conversion of samarium oxalate to the sulfate in a single step is less common but theoretically possible through reaction with sulfuric acid.

Utilization in the Synthesis of Samarium Hydroxide (B78521) Nanostructures

Samarium(III) sulfate is utilized in the electrochemical synthesis of advanced materials containing samarium hydroxide. Research has demonstrated the formation of nickel-samarium (Ni-Sm) coatings through an electrodeposition process where samarium(III) sulfate is a key component of the electrolytic bath. researchgate.net

In this method, an electrolyte solution is prepared containing nickel carbonate (Ni(CO₃)₂), sulfamic acid (NH₂HSO₃), boric acid (H₃BO₃), and samarium(III) sulfate (Sm₂(SO₄)₃). researchgate.net During the electroplating process, both nickel and samarium species are reduced and deposited onto a cathode. Characterization of the resulting Ni-Sm coatings using techniques such as X-ray photoelectron spectroscopy (XPS) revealed that the incorporated samarium was present in the form of samarium(III) and samarium(II) hydroxides or oxides. researchgate.net This indicates that samarium(III) sulfate in the electrolytic bath is effectively reduced and hydrolyzed to form samarium hydroxide nanostructures within the nickel matrix. The presence of these nanostructures can significantly influence the properties of the final coating. researchgate.net

Role in the Formation of Samarium Oxysulfate Compounds

Samarium(III) sulfate serves as a precursor for the synthesis of samarium oxysulfate (Sm₂O₂SO₄) compounds. Generally, rare earth oxysulfates are formed through the thermal decomposition of compounds that contain sulfate groups. nih.gov Therefore, heating samarium(III) sulfate octahydrate under controlled conditions can lead to its decomposition and the subsequent formation of samarium oxysulfate.

Detailed studies have been conducted on the properties of samarium oxysulfate, Sm₂O₂SO₄, formed via the high-temperature oxidation of samarium oxysulfide. nih.govnih.gov The resulting samarium oxysulfate is a stable compound with distinct structural and physical properties. nih.gov Research findings established that Sm₂O₂SO₄ crystallizes in a monoclinic system with the C2/c space group. nih.govnih.gov The coordination environment of the samarium ion is complex, with the SmO₉ polyhedra forming infinite chains. nih.gov The sulfate tetrahedron is surrounded by eight samarium atoms. nih.gov

The detailed crystallographic data for samarium oxysulfate are presented in the table below.

Table 2: Crystallographic Data for Samarium Oxysulfate (Sm₂O₂SO₄)

Parameter Value
Crystal System Monoclinic nih.govnih.gov
Space Group C2/c nih.govnih.gov
Unit Cell Parameter 'a' 13.7442 (2) Å nih.govnih.gov
Unit Cell Parameter 'b' 4.20178 (4) Å nih.govnih.gov
Unit Cell Parameter 'c' 8.16711 (8) Å nih.govnih.gov
Unit Cell Angle 'β' 107.224 (1)° nih.govnih.gov
Unit Cell Volume 'V' 450.498 (9) ų nih.govnih.gov

| Formula Units per Cell 'Z' | 4 nih.govnih.gov |

These findings highlight the role of sulfate-containing compounds like samarium(III) sulfate as foundational materials for producing complex oxysulfate structures with potential applications in areas like phosphorescent materials. nih.gov

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Samarium(III) Sulfate Octahydrate Sm₂(SO₄)₃·8H₂O
Samarium Oxide Sm₂O₃
Sulfuric Acid H₂SO₄
Samarium Hydroxide Sm(OH)₃
Samarium Oxysulfate Sm₂O₂SO₄
Nickel-Samarium Coating N/A
Samarium Oxysulfide Sm₂O₂S
Nickel Carbonate Ni(CO₃)₂
Sulfamic Acid NH₂HSO₃

Structural Elucidation and Crystallographic Studies of Samarium Iii Sulfate Octahydrate

Determination of Crystal Lattice Parameters and Space Group

The precise arrangement of atoms within a crystalline solid is defined by its crystal lattice parameters and space group. For Samarium(III) sulfate (B86663) octahydrate, these have been determined through meticulous X-ray diffraction analyses.

X-ray Diffraction Analysis of the Octahydrate Phase

X-ray diffraction studies are the cornerstone for determining the crystal structure of materials. Analysis of Samarium(III) sulfate octahydrate reveals that it crystallizes in the monoclinic system. This crystal system is characterized by three unequal axes with one oblique angle. The space group for Sm₂(SO₄)₃·8H₂O has been identified as C2/c, a common space group for lanthanide sulfate octahydrates. This space group indicates specific symmetry elements present in the crystal lattice.

Comparative Crystallography with Related Lanthanide Sulfate Hydrates

The lanthanide series of elements exhibits a well-known phenomenon called the "lanthanide contraction," where the ionic radii of the trivalent lanthanide ions decrease progressively with increasing atomic number. This trend has a direct and predictable impact on the crystal structures of their compounds.

Studies on other lanthanide(III) sulfate octahydrates, such as those of terbium (Tb), dysprosium (Dy), holmium (Ho), and thulium (Tm), confirm that they are isostructural with the samarium analogue, all crystallizing in the monoclinic C2/c space group. researchgate.net As the atomic number increases and the ionic radius of the lanthanide cation decreases, a corresponding decrease in the unit cell parameters (a, b, c) and cell volume is observed. For instance, the lattice parameters for Ho₂(SO₄)₃·8H₂O and Tm₂(SO₄)₃·8H₂O are well-documented, providing a reliable reference for estimating the parameters for Sm₂(SO₄)₃·8H₂O, which would be slightly larger due to the larger ionic radius of Sm³⁺. researchgate.net

Compounda (Å)b (Å)c (Å)β (°)
Ho₂(SO₄)₃·8H₂O13.44216.674518.1642102.006
Tm₂(SO₄)₃·8H₂O13.41186.640218.1040101.980

Table 1: Crystallographic data for isostructural Lanthanide(III) Sulfate Octahydrates. researchgate.net

Detailed Analysis of Samarium Coordination Environment

The coordination environment of the samarium ion is a key aspect of its crystal structure, defining the geometry of the complex and influencing its properties.

Cation Coordination Polyhedra and Bond Lengths

In the crystal structure of Samarium(III) sulfate octahydrate, the samarium(III) ion is the central coordinating cation. Based on the structures of isostructural lanthanide sulfate octahydrates, each Sm³⁺ ion is coordinated by eight oxygen atoms. These oxygen atoms originate from both water molecules and sulfate anions, forming a distorted square antiprism coordination polyhedron. This eight-coordinate geometry is common for lanthanide ions of this size.

The precise Sm-O bond lengths for the octahydrate are not detailed in the available literature. However, typical Sm-O bond distances in various samarium compounds generally fall in the range of 2.2 to 2.6 Å. For example, in samarium sulfate pentahydrate, Sm₂(SO₄)₃(H₂O)₅, the Sm-O bond lengths have been reported. wikipedia.org It is expected that the Sm-O bond lengths in the octahydrate would be within a similar range, with variations depending on whether the oxygen atom belongs to a water molecule or a sulfate group.

Structural Transformations and Phase Transitions

Hydrated salts like Samarium(III) sulfate octahydrate can undergo structural transformations, primarily through dehydration upon heating. The thermal decomposition of this compound involves the sequential loss of its water molecules.

Studies on the thermal behavior of analogous lanthanide sulfate octahydrates, such as gadolinium(III) sulfate octahydrate, provide a model for the expected transformations of the samarium salt. The dehydration process is not a single event but occurs in multiple steps. Typically, a portion of the water molecules, likely the lattice water, is lost at lower temperatures. As the temperature is increased, the coordinated water molecules are removed, leading to the formation of lower hydrates (e.g., pentahydrate, tetrahydrate) and eventually the anhydrous samarium sulfate, Sm₂(SO₄)₃. nih.gov Each of these dehydration steps represents a phase transition, with the crystal structure changing to accommodate the loss of water. At significantly higher temperatures, the anhydrous samarium sulfate will further decompose into samarium oxysulfate and ultimately samarium(III) oxide.

In-Situ X-ray Diffraction Studies under Varying Conditions

In-situ X-ray diffraction (XRD) is a powerful analytical technique used to study the crystallographic changes in a material as a function of temperature, pressure, or other environmental factors. This method allows for the real-time observation of phase transitions, such as dehydration and decomposition, providing a dynamic understanding of the material's structural evolution.

While specific in-situ XRD studies focusing solely on samarium(III) sulfate octahydrate under varying conditions are not prominently documented in available research, the behavior of analogous rare earth sulfate hydrates has been investigated. For instance, studies on the thermal decomposition of europium(III) sulfate octahydrate (Eu₂(SO₄)₃·8H₂O), a compound with similar chemical properties, reveal a one-step dehydration process leading to the formation of an amorphous anhydrous europium sulfate. This is followed by crystallization of the anhydrous phase at higher temperatures. It is plausible that samarium(III) sulfate octahydrate follows a similar pathway.

High-temperature in-situ XRD experiments on various inorganic hydrates have demonstrated the capability of this technique to identify intermediate hydrate (B1144303) phases and determine the precise temperatures of phase transitions. Such an experiment on samarium(III) sulfate octahydrate would involve heating the sample on a specialized stage within an X-ray diffractometer and collecting diffraction patterns at regular temperature intervals. The resulting data would reveal the gradual disappearance of the octahydrate diffraction peaks and the emergence of new peaks corresponding to lower hydrates or the anhydrous form.

The following table outlines a hypothetical in-situ XRD experimental setup for studying the thermal decomposition of samarium(III) sulfate octahydrate:

ParameterDescription
Instrument High-temperature X-ray diffractometer
Sample Samarium(III) sulfate octahydrate powder
Temperature Range Room temperature to 1000 °C
Heating Rate 5-10 °C/min
Atmosphere Inert gas (e.g., Nitrogen, Argon) or air
Data Collection Continuous or at set temperature intervals

Analysis of the resulting diffraction patterns would allow for the identification of the crystalline phases present at each temperature, providing a detailed understanding of the dehydration and decomposition process.

Formation of Anhydrous or Lower Hydrate Phases

The thermal decomposition of hydrated salts like samarium(III) sulfate octahydrate typically proceeds through a series of dehydration steps, resulting in the formation of lower hydrates and ultimately the anhydrous form. The specific temperatures at which these transitions occur can be determined using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Based on studies of other rare earth sulfates, the dehydration of Sm₂(SO₄)₃·8H₂O is expected to commence at temperatures above 100°C. The process likely involves the formation of one or more intermediate, lower hydrate phases before the complete removal of all water of crystallization to form anhydrous samarium(III) sulfate (Sm₂(SO₄)₃).

A recent study has successfully characterized the crystal structure of samarium(III) sulfate pentahydrate, Sm₂(SO₄)₃·5H₂O, which could be a stable intermediate in the dehydration of the octahydrate. researchgate.net The crystallographic data for this pentahydrate is provided in the table below.

Compound Formula Crystal System Space Group Unit Cell Parameters
Samarium(III) Sulfate PentahydrateSm₂(SO₄)₃·5H₂OMonoclinicC2/ca = 15.653(3) Å, b = 9.5369(19) Å, c = 10.199(2) Å, β = 120.36(3)°

The formation of the anhydrous phase, Sm₂(SO₄)₃, is the final step in the dehydration process. The structure of anhydrous samarium sulfate is expected to be different from its hydrated precursors. The complete removal of water molecules would lead to a rearrangement of the samarium and sulfate ions into a more compact and stable anhydrous crystal lattice. The properties and reactivity of this anhydrous phase can differ significantly from the hydrated forms.

The expected dehydration pathway for samarium(III) sulfate octahydrate is summarized in the following table, based on analogous rare earth sulfate behavior:

Starting Material Intermediate Phase(s) Final Product Expected Temperature Range (°C)
Sm₂(SO₄)₃·8H₂OSm₂(SO₄)₃·nH₂O (where n < 8, e.g., 5)Sm₂(SO₄)₃> 100 - 400

Further detailed experimental studies, particularly employing in-situ XRD and thermal analysis, are necessary to fully elucidate the precise dehydration pathway and the crystal structures of all intermediate and the final anhydrous phases of samarium(III) sulfate.

Spectroscopic Investigations of Electronic and Vibrational Properties of Samarium Iii Sulfate Octahydrate

The spectroscopic characteristics of samarium(III) sulfate (B86663) octahydrate, Sm₂(SO₄)₃·8H₂O, are dominated by the electronic transitions within the 4f orbitals of the samarium(III) ion. These properties, particularly its luminescence, offer a window into the local environment of the Sm³⁺ ion and its response to external stimuli.

Luminescence Spectroscopy of Sm(III) Ion

The luminescence of the samarium(III) ion in the octahydrate salt is a subject of detailed spectroscopic analysis, revealing characteristic emission patterns under photo-excitation. These studies are fundamental to understanding the electronic structure and the influence of the crystalline matrix.

Photoluminescence (PL) studies of samarium(III) sulfate octahydrate show distinct emission spectra in the visible and near-infrared regions. The emission spectrum of Sm³⁺ ions typically consists of several groups of lines corresponding to transitions from the excited ⁴G₅/₂ state to lower-lying energy levels. researchgate.net

The characteristic orange-red emission of the Sm³⁺ ion in samarium(III) sulfate octahydrate is due to electronic transitions from the excited ⁴G₅/₂ level to the ⁶Hj/₂ ground state multiplets. researchgate.net The photoluminescence and mechanoluminescence spectra of Sm₂(SO₄)₃·8H₂O show coincident emission peaks, with maxima observed at approximately 560, 595, 640, and 700 nm. researchgate.net These peaks are assigned to the transitions to the J = 5/2, 7/2, 9/2, and 11/2 levels of the ⁶H ground state, respectively. researchgate.netresearchgate.net

The table below details the prominent emission bands observed for Samarium(III) Sulfate Octahydrate and their corresponding electronic transitions.

The crystal field, which is the electrostatic field created by the surrounding ligands (in this case, water molecules and sulfate ions), has a significant impact on the luminescence of the Sm³⁺ ion. chemrxiv.org According to crystal field theory, this local field removes the degeneracy of the electron orbital states. wikipedia.org For the Sm³⁺ ion, the crystal field causes a splitting of the ⁴G₅/₂ and ⁶Hj/₂ energy levels, which are known as Kramer's levels. chemrxiv.org

This splitting directly influences the shape and fine structure of the emission bands. chemrxiv.org Each observed emission band is actually a composite of several electronic transitions between the split levels of the initial ⁴G₅/₂ state and the final ⁶Hj/₂ states. chemrxiv.org The magnitude of this splitting is determined by the coordination geometry and the nature of the ligands. chemrxiv.orgwikipedia.org In samarium(III) sulfate octahydrate, the arrangement of water molecules and sulfate groups around the Sm³⁺ ion creates a specific crystal field that dictates the precise energies of the observed emission lines. chemrxiv.org Analysis of the fine structure of these luminescence spectra, often at cryogenic temperatures to better resolve the individual lines, allows for the detailed mapping of the crystal field splitting of the energy terms involved. chemrxiv.org

Mechanoluminescence Phenomena in Sm(III) Sulfate Crystals

Mechanoluminescence (ML) is the emission of light induced by mechanical stress on a material. Samarium(III) sulfate octahydrate exhibits this phenomenon, although its detection requires specific activation methods due to the inherently low photoluminescence quantum yield of the Sm³⁺ ion compared to other lanthanide ions like Tb³⁺ or Eu³⁺. researchgate.net

While grinding Sm₂(SO₄)₃·8H₂O crystals with a stirrer does not produce observable mechanoluminescence, the application of high-intensity ultrasound provides a sufficient mechanical stimulus to induce a stable and bright glow. researchgate.net Specifically, exposing the crystals to a 22 kHz ultrasonic disperser significantly increases the rate and intensity of the mechanical action, enabling the recording of a clear ML spectrum. researchgate.net The resulting emission spectrum shows the characteristic lines of the Sm³⁺ ion, confirming that the mechanical stress directly excites the luminescence centers within the crystal. researchgate.net

The proposed mechanism for the mechanoluminescence of samarium(III) sulfate octahydrate involves electroluminescence generated within the crystal. researchgate.net The mechanical action of the ultrasound is thought to create charged surfaces on the crystals. This leads to the separation and subsequent recombination of charge carriers within the electric field of the crystalline layer. researchgate.net The energy released during this charge carrier recombination excites the Sm³⁺ ions, which then relax by emitting photons, producing the observed luminescence. researchgate.net This process is a form of fracto-electroluminescence, where the mechanical stress induces an electric field that, in turn, excites the luminescent centers. researchgate.net In addition to the Sm³⁺ emission, the ML spectrum recorded in an air atmosphere also shows emission lines from molecular nitrogen, which are attributed to gas discharges occurring between oppositely charged crystal surfaces during the ultrasonic treatment. researchgate.net

Quantum Yield and Radiative Transition Probabilities

The luminescence of the samarium(III) ion (Sm³⁺) is characterized by its quantum yield and the probabilities of radiative transitions between its electronic energy levels. The quantum yield represents the efficiency of the conversion of absorbed light into emitted light, while radiative transition probabilities indicate the likelihood of an electron moving from an excited state to a lower state by emitting a photon.

The calculation of these properties for lanthanide ions like Sm³⁺ is commonly approached using the Judd-Ofelt theory. This theory allows for the determination of phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) from the experimental absorption spectrum. These parameters, in turn, are used to calculate radiative properties such as transition probabilities (A), radiative lifetimes (τᵣ), and branching ratios (β).

For instance, in one study of a Sm³⁺ complex, Sm(Et₂Dtc)₃(bipy), the Judd-Ofelt intensity parameters were found to be Ω₂ = 1.57 x 10⁻²⁰ cm⁻¹, Ω₄ = 2.65 x 10⁻²⁰ cm⁻¹, and Ω₆ = 3.65 x 10⁻²⁰ cm⁻¹. From these, the radiative lifetime of the primary emitting manifold, ⁴G₅/₂, was calculated to be 3.24 ms. However, the experimentally observed lifetime was only 24.5 µs, resulting in a very low fluorescence quantum efficiency of just 0.75%. This significant difference is attributed to efficient non-radiative relaxation processes caused by high-frequency vibrations in the ligands. In other samarium complexes, higher quantum yields of 29.81% and 23.73% have been reported.

These values highlight that the quantum yield and transition probabilities are highly dependent on the host matrix surrounding the Sm³⁺ ion. The presence of high-frequency oscillators, such as O-H bonds from water molecules in samarium(III) sulfate octahydrate, can provide non-radiative decay pathways, potentially leading to quenching of the luminescence and a lower quantum yield.

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for characterizing the structural components of samarium(III) sulfate octahydrate, specifically the sulfate anions (SO₄²⁻) and the water of hydration (H₂O) molecules.

The FTIR spectrum of samarium(III) sulfate octahydrate is expected to exhibit distinct absorption bands corresponding to the vibrational modes of the sulfate ions and water molecules. For a free sulfate ion with ideal tetrahedral (T_d) symmetry, certain vibrational modes are infrared inactive. However, in a crystalline environment, the symmetry of the ion is typically lowered, causing previously forbidden modes to become active and degenerate modes to split into multiple bands. arizona.edu

The primary vibrational modes for the sulfate group include the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). researchgate.net In the solid state, the strong, triply degenerate ν₃ asymmetric stretching mode, typically found around 1104 cm⁻¹, often splits into multiple components. arizona.edurruff.info Similarly, the ν₄ bending mode near 613 cm⁻¹ can also show splitting. rruff.info The symmetric stretching mode (ν₁), which is infrared inactive in T_d symmetry, may appear as a weak absorption around 981 cm⁻¹ due to the reduced symmetry in the crystal lattice. arizona.edurruff.info

The coordinated water molecules give rise to characteristic bands. A broad, strong absorption band is typically observed in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching vibrations. The H-O-H bending vibration is expected to appear around 1600–1650 cm⁻¹. researchgate.net Additionally, low-frequency bands corresponding to the vibrations of Sm-O bonds, formed between the samarium ion and the oxygen atoms of the sulfate and water ligands, are expected below 600 cm⁻¹. researchgate.net

Raman spectroscopy is particularly effective for studying the vibrations of the sulfate group. rruff.info In aqueous solution, the sulfate ion exhibits four fundamental modes, all of which are Raman active except where forbidden by symmetry. researchgate.net The intense, sharp peak corresponding to the symmetric stretching (ν₁) mode is the most characteristic feature, appearing around 981 cm⁻¹. rruff.info

In the solid state of samarium(III) sulfate octahydrate, interactions within the crystal lattice cause shifts and splitting of these fundamental modes. The reduction in symmetry makes the sulfate vibrations a sensitive probe of the local environment. rruff.info For example, studies on various crystalline sulfates like chalcocyanite and szmikite show significant splitting of the ν₂, ν₃, and ν₄ modes. princeton.edu The ν₂ mode can split into multiple bands in the 420-520 cm⁻¹ range, while the ν₃ mode appears as several bands between 1080 cm⁻¹ and 1210 cm⁻¹. The ν₄ mode is typically observed as split bands in the 620-670 cm⁻¹ region. rruff.infoprinceton.edu Vibrations corresponding to the metal-oxygen (Sm-O) bonds are expected at lower frequencies, generally below 400 cm⁻¹. rruff.info

Table 1: Fundamental Vibrational Modes of the Sulfate (SO₄²⁻) Ion and Their Typical Raman Frequencies in Crystalline Sulfates. (Data derived from studies on various metal sulfates) rruff.infoprinceton.edu

Vibrational ModeDescriptionSymmetry (in T_d)Typical Wavenumber Range (cm⁻¹)
ν₁ Symmetric StretchA₁970 - 1025
ν₂ Symmetric BendE420 - 520
ν₃ Asymmetric StretchF₂1080 - 1210
ν₄ Asymmetric BendF₂620 - 670

Electronic Absorption Spectroscopy

The electronic absorption spectrum of samarium(III) sulfate octahydrate in the UV-Visible and Near-Infrared (NIR) regions is dominated by transitions within the 4f electronic shell of the Sm³⁺ ion.

The electronic transitions within the 4f subshell of the Sm³⁺ ion are known as f-f transitions. These transitions are parity-forbidden by the Laporte rule, which results in characteristically sharp but weak absorption bands. researchgate.net The 4f electrons are well-shielded from the ligand environment by the outer 5s and 5p electrons, meaning the positions of these absorption bands are only slightly influenced by the host material. researchgate.net

The Sm³⁺ ion has a 4f⁵ electronic configuration. The absorption spectrum arises from transitions from the ⁶H₅/₂ ground state to various excited state multiplets. These transitions are often analyzed quantitatively using the Judd-Ofelt theory, which models the intensities of the induced electric dipole transitions. strem.com Some transitions, known as hypersensitive transitions, are particularly sensitive to the chemical environment and symmetry around the Sm³⁺ ion. For samarium, the ⁶H₅/₂ → ⁶F₁/₂ transition is an example of a hypersensitive transition.

Table 2: Selected f-f Absorption Transitions for the Sm³⁺ Ion from the ⁶H₅/₂ Ground State. (Transitions are to the indicated excited state multiplets)

Excited StateApproximate Wavelength (nm)
⁶F₁/₂1586
⁶F₃/₂1480
⁶F₅/₂1384
⁶F₇/₂1235
⁶F₉/₂1083
⁶F₁₁/₂948
⁴G₅/₂402
⁶P₃/₂375

The 4f⁵ configuration of Sm³⁺ gives rise to a complex system of electronic energy levels. Strong spin-orbit coupling splits the LS terms into multiplets, each designated by a 2S+1L_J value. In the crystalline environment of samarium(III) sulfate octahydrate, the electric field created by the surrounding sulfate and water ligands (the crystal field) further splits these J-multiplets into a number of individual Stark levels. rgmcet.edu.in

The ground state of the Sm³⁺ ion is the ⁶H₅/₂ multiplet. In a low-symmetry crystal field, this multiplet will split into (2J+1)/2 = 3 Kramers-degenerate Stark levels. High-resolution absorption and luminescence spectroscopy at low temperatures are the primary methods used to experimentally determine the energies of these Stark levels. rgmcet.edu.in For example, detailed analysis of Sm³⁺ in a LaF₃ crystal allowed for the experimental determination of the barycenters for the low-lying ⁶H and ⁶F multiplets.

The primary emitting level for Sm³⁺ is typically the ⁴G₅/₂ multiplet, which also splits into three Stark levels. The characteristic orange-red luminescence of samarium arises from transitions from the lowest Stark level of the ⁴G₅/₂ multiplet to the various Stark levels of the lower-lying ⁶H_J (J = 5/2, 7/2, 9/2, 11/2) and ⁶F_J multiplets. princeton.edu The precise energies of these levels and the magnitude of the splitting provide valuable information about the strength and symmetry of the local crystal field around the samarium ion.

Table 3: Experimentally Determined Barycenter Energy Levels for Low-Lying Multiplets of Sm³⁺ in a LaF₃ Host Crystal. (This table serves as an example of determined energy levels for the Sm³⁺ ion)

MultipletBarycenter Energy (cm⁻¹)
⁶H₅/₂0
⁶H₇/₂1040
⁶H₉/₂2260
⁶H₁₁/₂3580
⁶H₁₃/₂5000
⁶H₁₅/₂6420
⁶F₁/₂6346
⁶F₃/₂6714
⁶F₅/₂7240
⁶F₇/₂8260
⁶F₉/₂9250
⁶F₁₁/₂10300

Thermodynamic and Kinetic Studies of Samarium Iii Sulfate Octahydrate Systems

Solubility Equilibria in Aqueous and Acidic Solutions

The dissolution of samarium(III) sulfate (B86663) octahydrate in water and acidic solutions is a key factor in its application in various fields, including as an intermediate in the production of samarium compounds and as a chemical reagent. aemree.com The solubility is governed by complex equilibria that are sensitive to both temperature and the composition of the solvent.

The solubility of samarium(III) sulfate octahydrate in water shows a significant dependence on temperature. Studies have determined the solubilities of samarium sulfate hydrates in water at temperatures ranging from 25°C to 350°C. researchgate.netscribd.com In water, the solubility of the octahydrate decreases as the temperature increases. researchgate.net For instance, the solubility drops from 0.033 molal at 25°C to 8 x 10⁻⁶ molal for a lower hydrate (B1144303) at 350°C. researchgate.netscribd.com

In sulfuric acid solutions, the solubility of samarium sulfate has been investigated at temperatures between 150°C and 250°C. researchgate.net The presence of sulfuric acid influences the solubility, and the common ion effect, due to the increased concentration of sulfate ions, can lead to a decrease in the solubility of cerium sulfates, a related rare earth element. researchgate.net

Table 1: Solubility of Samarium Sulfate Hydrates in Water

This table presents the solubility of samarium sulfate hydrates in water at different temperatures, illustrating the inverse relationship between temperature and solubility.

At elevated temperatures, the ionization behavior of samarium(III) sulfate in solution becomes more complex. To understand the solubility data in sulfuric acid, various models of ionic species have been considered. researchgate.net One suggestion is that at high temperatures, samarium sulfate may behave as a 2-2 salt, forming Sm₂(SO₄)₂²⁺ and SO₄²⁻ ions. scribd.com

Spectrophotometric studies of samarium(III) in chloride solutions at elevated temperatures (100–250°C) have shown that while the simple hydrated Sm³⁺ ion is dominant at room temperature, chloride complexes become the major species at higher temperatures. researchgate.net This indicates that the speciation of samarium(III) in solution is highly dependent on both temperature and the presence of other ions. The formation constants for samarium chloride species have been calculated to model this behavior. researchgate.net

Heat Capacity Measurements and Electronic Activation

The heat capacity of samarium(III) sulfate octahydrate provides insight into its thermodynamic properties and the electronic energy levels of the samarium(III) ion.

The heat capacity of Sm₂(SO₄)₃·8H₂O has been measured at very low temperatures, specifically from 3 to 40°K. researchgate.net These measurements are crucial for understanding the thermal properties of the compound at cryogenic temperatures. The data from these low-temperature heat capacity studies are used to explore the electronic energy states of the rare earth ion within the crystal lattice.

The heat capacity measurements of Sm₂(SO₄)₃·8H₂O are directly correlated with the electronic energy levels of the Sm³⁺ ion. researchgate.net The electronic structure of the samarium(III) ion, with its 4f⁵ configuration, gives rise to numerous absorption and emission lines. acs.org Studies have shown the existence of low-lying electronic energy levels separated from the ground state by small energy differences. researchgate.net The heat capacity data helps in determining the energy separation of these electronic levels. For Sm₂(SO₄)₃·8H₂O, the separation of the two electronic energy levels that constitute the basic state has been found to be less than 1 cm⁻¹. researchgate.net Further absorption studies have confirmed the presence of low-lying levels at 160, 188, and 225 cm⁻¹ above the ground state. researchgate.net

Thermal Decomposition Pathways and Mechanisms

The thermal decomposition of samarium(III) sulfate octahydrate involves a series of steps leading to the formation of the corresponding oxide. The process is influenced by the surrounding atmosphere.

Studies on the thermal decomposition of rare earth sulfates, including samarium(III) sulfate, have been conducted under both vacuum and atmospheric conditions. researchgate.netiaea.orgosti.gov In an atmosphere, the bulk decomposition of samarium(III) sulfate to its oxide proceeds through the formation of an intermediate oxysulfate. researchgate.netiaea.orgosti.gov This multi-step process involves dehydration followed by the decomposition of the anhydrous sulfate. The thermal decomposition to the oxide is observed to initiate at a lower temperature in a vacuum compared to atmospheric pressure. iaea.orgosti.gov

Table 2: Mentioned Compound Names

Solution Thermodynamics

Potentiometric studies are crucial for understanding the thermodynamic properties and interactions of ions in solution, particularly in high-temperature systems like molten salts. Research into the behavior of samarium(III) ions in molten chloride salts provides valuable data on the formation of samarium species.

A 2024 study investigated the reactions of samarium ions (Sm³⁺) with oxide ions (O²⁻) in a molten NaCl–2CsCl eutectic mixture between 823 K and 913 K using potentiometric titration. rsc.org The study demonstrated that the titration of Sm³⁺ with O²⁻ leads to the formation of an insoluble compound, samarium oxychloride (SmOCl). rsc.org Further analysis of the titration curves established the mechanism for the formation of both SmOCl and, subsequently, samarium oxide (Sm₂O₃). rsc.org

From the experimental data, key thermodynamic properties were calculated. The solubility products (Ksp) for SmOCl and Sm₂O₃ were determined at different temperatures. rsc.org Using these values, the standard Gibbs free energies of formation (ΔG⁰) for these compounds from the constituent ions in the molten salt were calculated. rsc.org

Table 3: Thermodynamic Properties of Samarium Compounds in Molten NaCl–2CsCl Eutectic

Temperature (K) Compound Solubility Product (Ksp) -log(Ksp) ΔG⁰ (kJ/mol)
823 SmOCl 1.15 x 10⁻¹³ 12.94 -205.57 ± 0.82
853 SmOCl 1.95 x 10⁻¹³ 12.71 -208.56 ± 0.85
883 SmOCl 3.24 x 10⁻¹³ 12.49 -211.55 ± 0.88
913 SmOCl 5.25 x 10⁻¹³ 12.28 -214.55 ± 0.91
823 Sm₂O₃ 1.62 x 10⁻³⁵ 34.79 -552.66 ± 1.64
853 Sm₂O₃ 3.55 x 10⁻³⁵ 34.45 -565.23 ± 1.70
883 Sm₂O₃ 7.41 x 10⁻³⁵ 34.13 -577.80 ± 1.76
913 Sm₂O₃ 1.51 x 10⁻³⁴ 33.82 -590.39 ± 1.82

Source: Niu et al., 2024 rsc.org

These potentiometric studies are fundamental for developing pyrochemical reprocessing technologies and for creating thermodynamic databases that can predict the behavior of samarium in high-temperature molten salt environments. rsc.org

Advanced Magnetic Properties of Samarium Iii Sulfate Octahydrate

Paramagnetic Behavior and Crystal Field Splittings

The magnetic properties of samarium(III) sulfate (B86663) octahydrate are dominated by the paramagnetism of the Sm³⁺ ions. In a crystalline environment, the interaction between the Sm³⁺ ion and the electric field generated by the surrounding ligands (sulfate ions and water molecules) leads to the splitting of the degenerate 4f electronic energy levels. researchgate.netwikipedia.org This phenomenon, known as crystal field splitting, is fundamental to understanding the detailed magnetic response of the compound. researchgate.net The crystal structure of Sm₂(SO₄)₃·8H₂O is monoclinic, which inherently creates an asymmetric crystal field around the samarium ions, directly influencing the pattern of energy level splitting. researchgate.netresearchgate.net

Influence of Electronic Energy Levels on Magnetic Susceptibility

The magnetic susceptibility of samarium(III) sulfate octahydrate is profoundly influenced by its electronic energy level structure. For the Sm³⁺ ion, low-lying excited energy multiplets exist close to the ground state. esrf.fr Spectroscopic studies on monoclinic Sm₂(SO₄)₃·8H₂O have confirmed the presence of several low-lying levels separated from the ground state by energies corresponding to 160, 188, and 225 cm⁻¹. researchgate.net

The magnetic susceptibility does not arise solely from the ground state but includes contributions from these thermally accessible excited states. As the temperature changes, the population of these energy levels shifts, leading to a complex temperature dependence of the magnetic susceptibility. This behavior is distinct from many other paramagnetic materials where the first excited state is at a much higher energy and does not contribute significantly to magnetism at typical temperatures. esrf.fryu.edu.jo The crystal field can also affect the hyperfine field at the samarium nucleus, causing it to reverse sign at certain temperatures, a departure from the behavior of a free Sm³⁺ ion. researchgate.net

Deviations from Curie's Law at Low Temperatures

Curie's Law states that for many paramagnetic materials, the magnetic susceptibility (χ) is inversely proportional to the temperature (T). wikipedia.org This law, however, is generally valid only at high temperatures and for weak magnetic fields. wikipedia.org Samarium(III) sulfate octahydrate, like other rare-earth compounds with significant crystal field effects, deviates from this simple relationship, particularly at low temperatures. researchgate.netwikipedia.org

Interplay of Morphology and Magnetic Characteristics

The magnetic properties of materials are not only determined by their intrinsic atomic composition but can also be significantly influenced by their macroscopic and microscopic structure, including morphology and crystallinity.

Investigations on Nanocrystalline Forms (e.g., Sm(OH)₃ precursors)

Samarium(III) sulfate octahydrate serves as a precursor for the synthesis of various samarium-based materials, including nanocrystals. chemimpex.comheegermaterials.com Studies on samarium hydroxide (B78521) (Sm(OH)₃) nanocrystals, which can be derived from samarium salts, reveal a strong correlation between morphology and magnetic behavior. rsc.orgresearchgate.net

Research has shown that Sm(OH)₃ nanocrystals with different shapes exhibit distinct magnetic properties. For instance, rod-like Sm(OH)₃ nanocrystals have been found to be essentially non-magnetic. rsc.org In contrast, disc-like Sm(OH)₃ nanocrystals synthesized under different conditions show weak ferromagnetic behavior. rsc.orgresearchgate.net This difference is attributed to surfactant-induced surface modifications and changes in the localization of electrons in the samarium 5d orbitals. rsc.org The magnetization curves for these different morphologies confirm the emergence of ferromagnetism in the nanodisc samples, while nanorods maintain a paramagnetic response. rsc.org

Table 1: Morphology-Dependent Magnetic Properties of Sm(OH)₃ Nanocrystals

Nanocrystal MorphologyObserved Magnetic BehaviorReference
NanorodsNon-magnetic / Paramagnetic rsc.orgrsc.org
NanodiscsWeak Ferromagnetism rsc.orgresearchgate.net

Anisotropy in Magnetic Responses of Crystalline Structures

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In a crystalline material, the magnetic response can vary depending on the direction of the applied magnetic field relative to the crystallographic axes. aps.orgresearchgate.net This phenomenon is particularly significant in materials with low-symmetry crystal structures, such as the monoclinic structure of Sm₂(SO₄)₃·8H₂O. researchgate.netresearchgate.net

The arrangement of atoms and ligands in the crystal lattice creates preferential directions for the alignment of magnetic moments. researchgate.net For single crystals of samarium-containing compounds, measurements have revealed highly anisotropic magnetization, where the magnetic response differs significantly along different crystal axes. aps.orgosti.gov In some cases, a weak ferromagnetic component can emerge along a specific axis even within a predominantly antiferromagnetic or paramagnetic state. aps.org While detailed anisotropic magnetic data for single-crystal Sm₂(SO₄)₃·8H₂O is not widely reported, its low-symmetry monoclinic structure strongly implies that its magnetic susceptibility and magnetization would be anisotropic. researchgate.netaps.org This means that the response to a magnetic field would depend on whether the field is applied along the a, b, or c axis of the crystal.

Applications in Advanced Materials Science and Engineering Research Context

Catalysis Research

Samarium-based compounds are investigated for their catalytic activity, which is primarily rooted in the accessibility of the +3 and +2 oxidation states of samarium. This redox flexibility is central to its function in both organic synthesis and environmental applications.

Samarium(III) sulfate (B86663) octahydrate is a key starting material for generating samarium-based catalysts used in a variety of organic transformations. The trivalent samarium ion (Sm³⁺) can act as a Lewis acid, or it can be reduced to the potent single-electron donor, samarium(II) (Sm²⁺).

Research has demonstrated the efficacy of samarium catalysts in several critical reactions. Samarium(II) iodide (SmI₂), often prepared from Sm(III) precursors, is a widely used reagent for promoting reactions such as the Pinacol (B44631) coupling, Barbier-type reactions, and other reductive cross-couplings. organic-chemistry.orggu.seoaepublish.com These reactions are fundamental for creating carbon-carbon bonds, a cornerstone of molecular construction in pharmaceutical and natural product synthesis. scitechdaily.comyoutube.com For instance, the samarium-catalyzed pinacol coupling of aldehydes and ketones efficiently produces 1,2-diols, which are valuable synthetic intermediates. oaepublish.com

Recent breakthroughs include the development of systems that use only catalytic amounts of samarium, which is economically and environmentally advantageous. oaepublish.com One innovative approach involves using a specialized ligand that acts as a "visible-light antenna," allowing stable Sm(III) compounds to be reduced to the active Sm(II) state upon irradiation with blue light. scitechdaily.com This photosensitized system has achieved high yields (up to 98%) in pinacol coupling reactions with as little as 1-2 mol% of the samarium catalyst. scitechdaily.com Other research focuses on using samarium triflate [Sm(OTf)₃], a water-tolerant Lewis acid catalyst, for the synthesis of heterocyclic compounds like benzoxazoles and benzothiazoles in aqueous media, highlighting a move towards greener chemistry. organic-chemistry.org

Table 1: Selected Organic Reactions Catalyzed by Samarium Compounds

Reaction Type Catalyst System Function of Samarium Key Advantages
Pinacol Coupling SmI₂ (from Sm(III) precursors) / Mg Sm(II) acts as a single-electron reductant. oaepublish.com Efficient formation of C-C bonds to produce 1,2-diols. organic-chemistry.orgoaepublish.com
Visible-Light Mediated Reductions Sm Catalyst / DPA-phosphine oxide ligand Sm(III) is photoreduced to Sm(II). scitechdaily.com Reduces required catalyst amount significantly; uses light energy. scitechdaily.com
Barbier-Type Reactions Samarium metal / I₂ In-situ formation of organosamarium reagents. organic-chemistry.org Grignard-type synthesis of alcohols from halides and carbonyls. organic-chemistry.org
Benzothiazole Synthesis Samarium Triflate [Sm(OTf)₃] Sm(III) acts as a reusable Lewis acid. organic-chemistry.org Green, efficient method in aqueous medium. organic-chemistry.org

| Reductive Cross-Coupling | SmI₂ / Protonolysis Strategy | Sm(II)/Sm(III) redox cycle. nih.gov | Broad scope for ketone-acrylate coupling without harsh reagents. nih.gov |

Samarium compounds, derived from precursors like samarium(III) sulfate octahydrate, are explored for their potential in environmental catalysis. heegermaterials.com Their application centers on promoting chemical reactions that transform harmful pollutants into benign substances.

One significant area of research is the use of samarium oxides as catalysts for the decomposition of plastics and persistent organic pollutants. youtube.com Furthermore, samarium-based catalysts are investigated for air quality control. For example, samarium oxide (Sm₂O₃) has been studied as a catalyst for the electrocatalytic nitrogen reduction reaction (NRR). acs.org This process converts atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) under ambient conditions, offering a more sustainable alternative to the energy-intensive Haber-Bosch process. acs.org Theoretical and experimental studies show that Sm₂O₃ nanoparticles can achieve an ammonia yield of 27.2 μg h⁻¹ mg⁻¹ with a Faradaic efficiency of 11.5%, demonstrating excellent stability. acs.org These catalysts function by providing active sites that effectively bind and reduce dinitrogen while suppressing the competing hydrogen evolution reaction. acs.org While not yet widely commercialized in systems like Selective Catalytic Reduction (SCR) for NOx removal, research into rare-earth catalysts, including samarium, continues to be an active field for developing next-generation environmental solutions. ecscatalyst.comshell.com

Luminescent and Optical Materials

The distinct spectroscopic properties of the Sm³⁺ ion make it a valuable dopant in materials designed for lighting, lasers, and specialized optics. Samarium(III) sulfate octahydrate often serves as the samarium source for synthesizing these advanced materials. funcmater.com

Samarium(III)-doped phosphors are crucial components in the development of solid-state lighting, particularly for white light-emitting diodes (w-LEDs). optica.org Standard w-LEDs often combine a blue LED chip with a yellow-emitting phosphor, which can result in a high color temperature and poor rendering of red tones. brgochchemistry.com Sm³⁺-doped materials are investigated for their ability to provide the necessary reddish-orange emission to create a warmer, more balanced white light with a higher color rendering index. optica.orgbrgochchemistry.com

The luminescence of Sm³⁺ is due to 4f-4f electronic transitions. When excited by near-ultraviolet (NUV) or blue light, Sm³⁺ ions emit light in the orange-red region of the visible spectrum, with major emission peaks typically corresponding to transitions from the ⁴G₅/₂ excited state to the ⁶Hₙ (n = 5/2, 7/2, 9/2) ground states. researchgate.netjetir.org Researchers have incorporated Sm³⁺ into various host materials, including phosphates and borates, to optimize luminescence. For example, Ba₃Lu(PO₄)₃:Sm³⁺ phosphors show strong reddish-orange emission when excited by NUV light, making them a promising candidate for w-LED applications. optica.org Similarly, magnesium sulfide (B99878) borate (B1201080) (MgSBO₃):Sm³⁺ phosphors can be excited by UV light around 403 nm and show an intense emission peak at 601 nm. researchgate.net

Table 2: Luminescent Properties of Selected Sm³⁺-Doped Phosphors

Phosphor Host Material Excitation Wavelength (nm) Major Emission Peak (nm) Emitted Color Potential Application
Ba₃Lu(PO₄)₃ ~404 optica.org ~600 optica.org Reddish-Orange optica.org Red component for NUV w-LEDs. optica.org
MgSBO₃ ~403 researchgate.net 601 researchgate.net Orange-Red researchgate.net Orange-red phosphor for NUV w-LEDs. researchgate.net
NaBaBO₃ 402 603 Orange Component for white light production.

| B₂O₃-SrO-MgF₂-Sb₂O₃ | 401 jetir.org | 598 jetir.org | Reddish-Orange jetir.org | Visible lasers and display devices. jetir.org |

Samarium(III) ions are investigated as active dopants in solid-state laser gain media. heegermaterials.comamericanelements.com While the spin-forbidden transitions of Sm³⁺ result in lower emission cross-sections compared to more common laser ions like neodymium (Nd³⁺), they offer access to laser operation in the visible spectrum, particularly in the orange and red regions. nih.gov

Researchers have successfully demonstrated laser operation in Sm³⁺-doped single crystals. For instance, Sm³⁺-doped LiLuF₄ (LLF) and Sm,Mg:SrAl₁₂O₁₉ (SRA) crystals have achieved laser oscillation in the orange (~593-606 nm), red (~648 nm), and deep-red (~703 nm) spectral ranges. nih.gov Samarium-doped glass fibers have also been developed as laser media. A samarium-doped silica (B1680970) fiber laser was reported to operate at 651 nm, corresponding to the ⁴G₅/₂ → ⁶H₉/₂ transition, which was a novel wavelength for a glass laser at the time of its development. optica.orgresearchgate.net These lasers are typically pumped with blue or blue-green light sources. nih.gov

Samarium(III) sulfate octahydrate is used to incorporate samarium oxide into various glass and ceramic formulations to impart specific optical properties. americanelements.com A key application is the absorption of infrared (IR) radiation. youtube.com Samarium-doped glass is used in filter glasses for Nd:YAG solid-state lasers, as it effectively absorbs the 1064 nm laser wavelength, preventing feedback and protecting optical components. americanelements.com

Beyond IR absorption, doping with Sm³⁺ is used to create luminescent glasses and glass-ceramics. Researchers have fabricated samarium-doped borate, phosphate, and fluoroborate glasses that exhibit characteristic orange-red emission under UV excitation. jetir.orgacademicjournals.org For example, studies on B₂O₃-SrO-MgF₂-Sb₂O₃ glass systems doped with Sm₂O₃ have shown strong emission bands at 562, 598, and 644 nm, making them suitable for applications in visible lasers and displays. jetir.org The process can also be controlled to form glass-ceramics, where optically active Sm³⁺ ions are stabilized within crystalline phases embedded in a glass matrix, which can enhance luminescent properties. researchgate.net

Emerging

The unique electronic and chemical properties of samarium and its compounds are paving the way for their application in several cutting-edge areas of materials science and engineering. Samarium(III) sulfate octahydrate, in particular, is a key precursor material in the research and development of novel functional materials with enhanced performance characteristics. Its utility is being actively explored in thermoelectric devices, advanced energy conversion systems, and as a starting material for the synthesis of other high-purity samarium compounds.

Potential in Thermoelectric Device Development

Samarium compounds are under investigation for their potential to improve the efficiency of thermoelectric devices, which convert heat energy into electrical energy and vice versa. Research has shown that the introduction of samarium can influence the thermal and electrical transport properties of thermoelectric materials.

The doping of materials such as antimony telluride (Sb₂Te₃) with samarium has been a focus of research. Studies have demonstrated that incorporating trivalent samarium dopants can lead to a decrease in thermal conductivity while simultaneously increasing electrical conductivity. nih.gov This is a desirable combination of properties for enhancing the thermoelectric figure of merit (ZT), a key parameter for evaluating the performance of thermoelectric materials. The reduction in thermal conductivity is attributed to increased phonon scattering caused by the dopant atoms. nih.gov

Another area of exploration involves samarium-containing alloys like SmₓPb₁₋ₓTe. Research on these alloys has shown that the thermoelectric power and figure of merit can be optimized by adjusting the concentration of samarium. osti.gov For instance, at room temperature, the thermoelectric power and figure of merit of these alloys have been observed to peak at a specific hole concentration. osti.gov Samarium monosulfide (SmS) is also being investigated as a high-temperature thermoelectric material. researchgate.net

Table 1: Investigated Samarium-Containing Thermoelectric Materials

Material System Investigated Property Research Finding
Samarium-doped Antimony Telluride (Sm:Sb₂Te₃) Electrical and Thermal Conductivity Decreased thermal conductivity and increased electrical conductivity. nih.gov
Samarium-Lead Telluride Alloys (SmₓPb₁₋ₓTe) Thermoelectric Figure of Merit Optimization of figure of merit by varying samarium concentration. osti.gov
Samarium Monosulfide (SmS) High-Temperature Thermoelectric Performance Investigated as a potential high-temperature thermoelectric material. researchgate.net

Exploration in Novel Energy Conversion Materials (e.g., Solar Cells, Fuel Cells)

The application of samarium compounds, often derived from samarium(III) sulfate octahydrate, is being actively explored in the development of next-generation energy conversion devices like solar cells and fuel cells.

In the field of solar energy, samarium doping has been shown to enhance the performance of dye-sensitized solar cells (DSSCs). Research on samarium-doped titanium dioxide (TiO₂) photoanodes has demonstrated a significant improvement in power conversion efficiency compared to undoped TiO₂. cambridge.org This enhancement is attributed to the down-conversion luminescence effect of samarium ions, which increases the light-harvesting ability of the solar cell. cambridge.org Studies have systematically investigated the impact of different samarium doping concentrations on the photovoltaic performance, identifying optimal levels for maximizing efficiency. cambridge.orgresearchgate.net The use of metallic ions, obtainable from precursors like samarium sulfate, for deposition as sputtering targets is a recognized method for applications such as solar cells. americanelements.com

In the realm of fuel cells, particularly solid oxide fuel cells (SOFCs), samarium-doped ceria (SDC) is a promising electrolyte material. Doping ceria with samarium has been found to increase its ionic conductivity, allowing for lower operating temperatures compared to traditional zirconia-based electrolytes. researchgate.net Research has focused on fabricating and testing ceramic fuel cells with SDC-carbonate composite electrolytes, which have demonstrated high performance at intermediate temperatures (450–600°C). researchgate.net Furthermore, the performance of SDC interlayers in solid oxide electrolysis cells (SOECs) has been improved by doping with transition metal oxides, leading to lower polarization resistance and higher electrolysis currents. rsc.org

Table 2: Research Highlights of Samarium Compounds in Energy Conversion

Application Samarium Compound/Material Key Research Finding
Dye-Sensitized Solar Cells (DSSCs) Samarium-doped Titanium Dioxide (Sm:TiO₂) Enhanced power conversion efficiency through improved light-harvesting. cambridge.orgresearchgate.net
Solid Oxide Fuel Cells (SOFCs) Samarium-doped Ceria (SDC) Increased ionic conductivity, enabling lower operating temperatures. researchgate.netresearchgate.net
Solid Oxide Electrolysis Cells (SOECs) Samarium-doped Ceria (SDC) Interlayer Improved performance with the addition of transition metal oxide dopants. rsc.org

Role in the Production of High-Purity Samarium Compounds for Advanced Technologies

Samarium(III) sulfate octahydrate serves as a crucial precursor in the synthesis of a variety of high-purity samarium compounds essential for numerous advanced technologies. heegermaterials.com Its moderate solubility in water and acids makes it a convenient starting material for chemical reactions. americanelements.com

The production of other samarium compounds often begins with a soluble salt like the sulfate. For instance, it can be used as an intermediate in the creation of samarium-based materials for applications in high-performance magnets and electronic devices. researchgate.netaemree.com The synthesis of samarium oxides, which are utilized in thermochemical water splitting cycles for hydrogen production, can also start from samarium precursors. mdpi.com The availability of high-purity samarium compounds is critical for research and development in fields such as catalysis, where samarium compounds are known to be effective. wikipedia.org

Theoretical and Computational Studies of Samarium Iii Sulfate Octahydrate

Ab Initio Calculations of Electronic Band Structure

Ab initio calculations, which are based on first principles of quantum mechanics without experimental input, are fundamental to predicting the electronic properties of crystalline solids. For a complex ionic and hydrated crystal such as samarium(III) sulfate (B86663) octahydrate, these calculations can elucidate the arrangement and energies of electron bands, which govern the material's optical and electronic behavior.

The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. The highest energy range filled with electrons is the valence band, while the lowest empty range is the conduction band. The energy difference between them is the band gap.

While specific ab initio studies on samarium(III) sulfate octahydrate are not prominent in public literature, the methodology can be understood from studies on other complex materials. nih.gov For Sm₂(SO₄)₃·8H₂O, calculations would involve defining the contributions of the constituent atoms (Samarium, Sulfur, Oxygen, Hydrogen) to the bands. It is expected that the valence band would be primarily formed from the p-orbitals of the oxygen atoms in the sulfate (SO₄²⁻) and water (H₂O) ligands. The conduction band would likely be dominated by the unoccupied 5d and 6s orbitals of the samarium (Sm³⁺) ions. The 4f electrons of samarium are known for their localized nature and would likely form narrow bands near the Fermi level, significantly influencing the material's magnetic and optical properties.

A hypothetical breakdown of orbital contributions to the band structure is presented in the table below, based on general chemical principles.

BandPrimary Atomic ContributorsExpected Orbital Contributions
Valence BandOxygen, SulfurO 2p, S 3p
Conduction BandSamariumSm 5d, Sm 6s
Mid-Gap StatesSamariumSm 4f

Zero-phonon lines (ZPLs) are sharp spectral lines in the absorption or emission spectrum of a molecule or ion in a solid host, corresponding to a purely electronic transition without the creation or annihilation of lattice vibrations (phonons). Predicting the position of ZPLs is crucial for applications in lasers and phosphors.

Ab initio methods, particularly those that can handle the complex electron correlation effects in lanthanides like samarium, are employed for this purpose. aps.org The calculation involves determining the energy difference between the ground state and excited electronic states of the Sm³⁺ ion as influenced by the crystal field of the surrounding sulfate ions and water molecules. The specific symmetry of the crystal lattice and the coordination environment of the samarium ion dictate the splitting of the 4f energy levels, leading to characteristic absorption and emission spectra. These calculations can guide the synthesis of materials with specific luminescent properties.

Molecular Dynamics Simulations of Hydration and Dissolution

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD is particularly well-suited for investigating processes like hydration and dissolution that occur over time.

The eight water molecules in the formula Sm₂(SO₄)₃·8H₂O are not merely passive components; they are integral to the crystal structure. MD simulations can model the intricate network of hydrogen bonds between the water molecules themselves and their coordination to the samarium ions and sulfate groups. By simulating the vibrations, rotations, and translations of each water molecule, researchers can understand the forces that stabilize the hydrated crystal. These simulations can reveal the specific sites of water coordination, the strength of the bonds, and the role of water in mediating interactions between the cations and anions.

Samarium(III) sulfate is soluble in water, and MD simulations can provide a step-by-step picture of how this process occurs. aemree.comresearchgate.net A simulation would typically start with the crystal structure of samarium(III) sulfate octahydrate placed in a large box of simulated water molecules. As the simulation progresses, it would show the water molecules from the bulk solvent attacking the crystal surface, forming hydration shells around the samarium and sulfate ions, and gradually weakening the ionic bonds holding the crystal together.

Studies on other sulfate salts show that both the cation and the sulfate anion modify the structure of the surrounding water. researchgate.net MD simulations can track the energetics of ion removal from the lattice and the subsequent diffusion of the hydrated ions into the solution, providing a complete mechanistic understanding of dissolution.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used as a balance between accuracy and computational cost, making it suitable for complex compounds.

For samarium(III) sulfate octahydrate, DFT calculations can be used to predict a variety of fundamental properties. By optimizing the geometry of the unit cell, DFT can determine the precise lattice parameters and bond lengths, which can be compared with experimental data from X-ray diffraction.

Furthermore, DFT is used to calculate electronic properties. As seen in studies of other complex samarium oxides like SmCoO₃, a modified approach such as DFT+U is often necessary. researchgate.net The "+U" term is an empirical correction to better describe the strong on-site Coulomb repulsion of the localized f-electrons in lanthanides, which standard DFT functionals struggle to model accurately. Using DFT+U, one could obtain a more precise description of the electronic density of states (DOS), which details the number of available electronic states at each energy level. This would provide a clearer picture of the contributions of Sm, S, and O to the valence and conduction bands and would yield a more accurate band gap value.

The table below summarizes the properties that can be investigated using DFT.

Property CategorySpecific Properties Calculable by DFT
StructuralLattice Parameters (a, b, c, α, β, γ)
Atomic Positions
Bond Lengths and Angles
ElectronicBand Structure
Density of States (DOS)
Band Gap Energy
MechanicalBulk Modulus, Shear Modulus
VibrationalPhonon Frequencies (IR/Raman Spectra)

Optimization of Crystal Structures and Prediction of Lattice Parameters

No dedicated computational studies on the optimization of the crystal structure or the prediction of lattice parameters for samarium(III) sulfate octahydrate were found. While experimental studies on isostructural rare-earth sulfate octahydrates, such as those of terbium and dysprosium, indicate a monoclinic crystal system with the C2/c space group, theoretical calculations to optimize this structure for the samarium analogue and predict its precise lattice parameters have not been reported in the available literature. researchgate.net

Such a study, if conducted, would typically involve methods like Density Functional Theory (DFT) to calculate the total energy of the crystal at various lattice parameters, thereby determining the most stable, optimized geometry. The predicted parameters would then be compared with experimental data for validation.

Interactive Data Table: Predicted vs. Experimental Lattice Parameters of Isostructural Rare-Earth Sulfate Octahydrates (Ln₂(SO₄)₃·8H₂O)

This table is presented as a template for the type of data that would be included had it been available for Samarium(III) Sulfate Octahydrate.

Lanthanide (Ln)Sourcea (Å)b (Å)c (Å)β (°)
Samarium (Sm) Theoretical (Predicted) Data not availableData not availableData not availableData not available
Samarium (Sm) Experimental Data not availableData not availableData not availableData not available
Terbium (Tb)Experimental researchgate.net13.4936.71418.231102.16
Dysprosium (Dy)Experimental researchgate.netData not availableData not availableData not availableData not available
Holmium (Ho)Experimental researchgate.net13.44216.674518.1642102.006
Thulium (Tm)Experimental researchgate.net13.41186.640218.1040101.980
Praseodymium (Pr)Experimental researchgate.net13.7006.86118.453102.80

Calculation of Electronic Density of States and Orbital Contributions

No publications detailing the calculation of the electronic density of states (DOS) or the specific orbital contributions for samarium(III) sulfate octahydrate could be located.

Interactive Data Table: Calculated Orbital Contributions to the Electronic States of Samarium(III) Sulfate Octahydrate

This table is a template illustrating the kind of data that would be generated from a computational study. The values are hypothetical.

Energy Range (eV)Sm 4f (%)Sm 5d (%)O 2p (%)S 3p (%)H 1s (%)
Valence Band Data not availableData not availableData not availableData not availableData not available
Conduction Band Data not availableData not availableData not availableData not availableData not available

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for preparing high-purity samarium(III) sulfate octahydrate, and how can impurities be minimized?

  • Methodological Answer : The compound is synthesized by dissolving samarium(III) oxide (Sm₂O₃) in dilute hydrochloric acid, followed by precipitation with sulfuric acid and ethanol. Ethanol reduces solubility, promoting crystallization. Residual chloride ions and free acid are removed by washing with ethanol. Final drying is conducted under ambient conditions to preserve the octahydrate structure. Impurity control requires high-purity Sm₂O₃ (≥99.9%) and rigorous washing steps .

Q. How does the solubility of samarium(III) sulfate octahydrate in water vary with temperature, and what factors influence this behavior?

  • Methodological Answer : Solubility decreases with increasing temperature, a rare trend for sulfates. At 25°C, solubility is 2.7 g/100 mL, dropping to 1.99 g/100 mL at 40°C . This anomaly may arise from changes in hydration energy and lattice stability. Researchers should calibrate solution concentrations carefully, especially in temperature-dependent studies like crystal growth or thermodynamic modeling.

Advanced Research Questions

Q. How can contradictory solubility data for samarium(III) sulfate octahydrate in literature be resolved?

  • Methodological Answer : Discrepancies (e.g., 2.7 g/100 mL vs. 4.4 g/100 mL at 25°C) may stem from differences in hydration states, impurities, or measurement techniques (e.g., gravimetric vs. spectroscopic methods). To resolve this, researchers should:

  • Verify the compound’s hydration state via thermogravimetric analysis (TGA).
  • Use standardized purity checks (e.g., ICP-MS for trace metals).
  • Replicate experiments under controlled humidity to prevent deliquescence .

Q. What experimental strategies ensure stability of samarium(III) sulfate octahydrate during hygroscopicity-sensitive studies?

  • Methodological Answer : The compound is highly hygroscopic, requiring storage in desiccators with silica gel or anhydrous calcium sulfate. For in situ studies (e.g., moisture sorption isotherms), use humidity-controlled chambers (<40% RH). Dynamic vapor sorption (DVS) analysis can quantify water uptake, while TGA monitors dehydration kinetics (e.g., loss of 8H₂O at ~450°C) .

Q. Which analytical techniques are most effective for characterizing samarium(III) sulfate octahydrate’s structural and compositional integrity?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Confirms monoclinic crystal structure and phase purity .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace rare-earth impurities (e.g., <553 ppm in high-purity batches) .
  • FTIR Spectroscopy : Identifies sulfate (SO₄²⁻) vibrational modes and hydration water .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration/dehydration steps and thermal stability .

Q. How can researchers mitigate health risks associated with samarium(III) sulfate octahydrate in laboratory settings?

  • Methodological Answer : The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Safety protocols include:

  • Using PPE (nitrile gloves, safety goggles, lab coats).
  • Conducting reactions in fume hoods to avoid inhalation of dust.
  • Implementing spill containment measures (e.g., neutralization with sodium bicarbonate).
  • Disposal via certified hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.